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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges related to the thermal stability of stevia powder during experimental processing.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the thermal stability of stevia powder?

A1: The thermal stability of steviol glycosides, the sweet compounds in stevia, is primarily

influenced by temperature, pH, and exposure to light.[1][2] While stevia is generally considered

heat-stable up to 200°C (392°F) in dry conditions, its stability significantly decreases in

aqueous solutions at elevated temperatures, especially under strongly acidic or alkaline

conditions.[3][4][5]

Q2: At what temperature does stevia powder begin to degrade?

A2: In its solid form, stevia powder shows good stability up to 120°C (248°F).[6][7] Noticeable

decomposition begins at temperatures exceeding 140°C (284°F).[5][6][8] However, in aqueous

solutions, degradation can occur at lower temperatures, particularly at low pH. For instance,

significant degradation of stevioside has been observed at 80°C (176°F) when the pH is 3 or

lower.[9]

Q3: How does pH impact the thermal stability of stevia?
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A3: Steviol glycosides are most stable in a pH range of 4-8.[10] In aqueous solutions,

stevioside is remarkably stable in a pH range of 2-10 under thermal treatment up to 80°C.[6][8]

However, under strongly acidic conditions (pH < 2), significant degradation occurs, which is

accelerated by heat.[6][8][10][11] For example, at pH 3 and 80°C, up to 55% degradation of

stevioside was observed after 72 hours.[9]

Q4: What are the main degradation products of stevia during thermal processing?

A4: The primary degradation pathway for steviol glycosides like stevioside and rebaudioside A

under thermal stress, particularly in acidic conditions, is the hydrolysis of the glycosidic bonds.

This results in the sequential loss of glucose units, forming steviolbioside, steviolmonoside, and

ultimately, the aglycone steviol.[12][13] Isomerization and hydration of the steviol backbone can

also occur.[10]

Q5: Can the degradation of stevia affect the taste profile of my product?

A5: Yes. The degradation of steviol glycosides can lead to a loss of sweetness and potentially

the development of off-flavors, which can impact the sensory attributes of the final product.[14]
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Issue Potential Cause Troubleshooting Steps

Loss of sweetness after

heating

Thermal degradation of steviol

glycosides.

- Lower the processing

temperature if possible. Stevia

is generally stable up to 120°C

in solid form.[6][7] - Adjust the

pH of the formulation to be

within the optimal stability

range of 4-8.[10] - Consider

using a microencapsulated

form of stevia for enhanced

thermal protection.[14]

Development of bitter

aftertaste post-processing

Formation of degradation

products like steviol.

- Optimize heating time and

temperature to minimize

degradation. - Maintain pH in

the 4-8 range to reduce

hydrolysis.[10] - Use highly

purified stevia extracts (e.g.,

high Rebaudioside A) which

may have better stability and a

cleaner taste profile.[3]

Inconsistent sweetness in final

product

Non-uniform heating or

localized pH variations leading

to pockets of degradation.

- Ensure uniform heat

distribution during processing.

- Use appropriate buffering

agents to maintain a stable pH

throughout the product matrix.

Discoloration of the product

Stevia itself does not typically

participate in Maillard browning

reactions.[7] Discoloration may

be due to interactions with

other ingredients in the

formulation.

- Investigate the stability of

other components in your

formulation at the processing

temperature and pH.
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Microencapsulation
Microencapsulation is a highly effective technique to protect stevia powder from thermal

degradation, oxidation, and light.[1][14] This process involves coating the stevia particles with a

protective layer of a carrier material.

Common Carrier Materials:

Inulin[1]

Chitosan[1]

Maltodextrin[15]

Gum Arabic[16]

Whey Protein[16]

Table 1: Comparison of Microencapsulation Parameters for Stevia
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Carrier Material Drying Method

Inlet

Temperature

(°C)

Encapsulation

Efficiency (%)
Key Findings

Inulin-Chitosan Spray Drying 120 98.2 (Yield)

Spherical,

uneven, non-

porous

microcapsules.

Storage at 5°C,

25°C, and 40°C

showed good

physical stability.

[1]

Maltodextrin Spray Drying 175 84

Microcapsules

showed

significantly

higher solubility

compared to the

free stevia

fraction.[15]

Maltodextrin Spray Drying Not specified ~84

Effective in

masking the

bitterness of

stevia.[14]

Gum Arabic Not specified Not specified Not specified

Showed better

microencapsulati

on efficiency

compared to

maltodextrin.[16]

Whey Protein +

Maltodextrin
Not specified Not specified Not specified

Increased

antioxidant

activity after 15

days of

processing.[16]
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Use of Antioxidants
The inclusion of antioxidants can help to mitigate oxidative degradation of stevia, which can be

initiated by thermal processing. Stevia leaf extracts naturally contain phenolic compounds with

antioxidant properties.[17][18]

A synergistic stabilizing effect has been observed between stevia polyphenols and vitamin C

(ascorbic acid), where the presence of vitamin C enhances the antioxidant activity of the

polyphenols.[19]

Table 2: Thermal Degradation of Stevioside under Various Conditions

Temperature

(°C)
pH Time

Degradation

(%)
Reference

80 1 2 hours 100 [5]

80 2 2 hours ~5 [5]

80 3 72 hours 55 [9]

80 10 2 hours ~5 [5]

105 (Dry Heat) N/A 48 hours 91 [12][13]

120 N/A 1 hour Good stability [6][7][8]

>140 N/A 1 hour
Noticeable

decomposition
[5][6][8]

Experimental Protocols
Protocol 1: Microencapsulation of Stevia Extract using
Spray Drying
This protocol is a general guideline based on methodologies described in the literature.[1][15]

Objective: To encapsulate stevia extract to enhance its thermal stability.

Materials:
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Stevia leaf extract

Carrier material (e.g., Maltodextrin, Inulin-Chitosan)

Emulsifier (e.g., Tween 80)

Acetic acid (1%, if using chitosan)

Distilled water

Spray dryer

Homogenizer

Methodology:

Prepare the Carrier Solution:

If using an inulin-chitosan blend, dissolve chitosan in 1% acetic acid and then add inulin.

[1]

If using maltodextrin, dissolve it in distilled water.[15]

Prepare the Emulsion:

Add the stevia extract to the carrier solution.

Add an emulsifier like Tween 80 (e.g., 1% of the solution).[1]

Homogenize the mixture at high speed (e.g., 5000 rpm) for a set time (e.g., 5 minutes) to

form a stable emulsion.[1]

Spray Drying:

Feed the emulsion into the spray dryer.

Set the inlet temperature (e.g., between 120°C and 175°C).[1][15] The outlet temperature

will be lower.
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Set the feed rate (e.g., 15 ml/minute).[1]

Collection and Storage:

Collect the resulting powder (microcapsules).

Store in a cool, dry place away from light.

Characterization:

Encapsulation Efficiency: Determine the amount of stevia successfully encapsulated within

the carrier material.

Moisture Content, Solubility, Flow Rate: Analyze the physical properties of the

microcapsules.[1]

Morphology: Use Scanning Electron Microscopy (SEM) to observe the shape and surface of

the microcapsules.[1]

Visualizations
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2. Spray Drying 3. Product Analysis
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Caption: Workflow for enhancing stevia stability via microencapsulation.
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Caption: Primary thermal degradation pathway of steviol glycosides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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